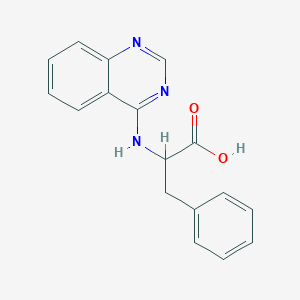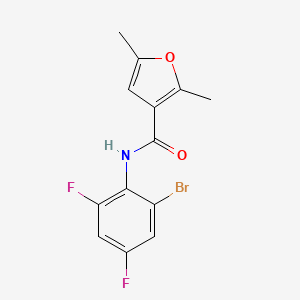![molecular formula C19H18N4O5S B5220251 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide, also known as MPSPB, is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor that has been shown to have promising results in preclinical studies for various diseases.
作用機序
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is a small molecule inhibitor that targets a specific enzyme called sirtuin 2 (SIRT2). SIRT2 is involved in several cellular processes, including cell cycle regulation, DNA repair, and inflammation. By inhibiting SIRT2, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity for SIRT2. This allows researchers to study the specific effects of inhibiting SIRT2 without affecting other cellular processes. However, one limitation of using 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide research. One area of interest is the potential use of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and specific SIRT2 inhibitors. Additionally, the use of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in clinical trials for various diseases is an area of potential future research.
合成法
The synthesis of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide involves several steps, starting with the preparation of 3-methoxy-2-nitropyrazine. This compound is then reacted with 4-aminobenzenesulfonamide to produce 4-{[(3-methoxy-2-nitropyrazinyl)amino]sulfonyl}aniline. The nitro group is then reduced to an amine group, and the resulting compound is reacted with 3-methoxy-N-(4-bromophenyl)benzamide to produce 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide.
科学的研究の応用
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential therapeutic properties in several diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have potential as a treatment for autoimmune disorders such as multiple sclerosis.
特性
IUPAC Name |
3-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-15-5-3-4-13(12-15)18(24)22-14-6-8-16(9-7-14)29(25,26)23-17-19(28-2)21-11-10-20-17/h3-12H,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYGPQIOIWIVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5220179.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![2-methoxyethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5220203.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)
![4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)



![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)